

QPX7728: A Technical Guide to a Novel Broad-Spectrum β -Lactamase Inhibitor

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Compound of Interest

Compound Name: QPX7728 methoxy acetoxymethyl ester

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Introduction

QPX7728 is a next-generation, ultra-broad-spectrum β -lactamase inhibitor (BLI) currently in clinical development.[1][2] It belongs to the cyclic boronate class of compounds and has demonstrated potent activity against a wide array of serine- and metallo- β -lactamases, which are key drivers of antibiotic resistance in Gram-negative bacteria.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for QPX7728.

Chemical Structure

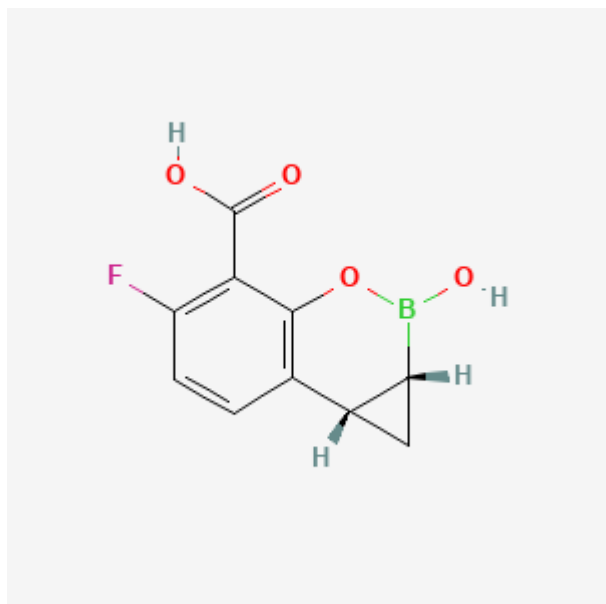
QPX7728, also known as xeruborbactam, is a bicyclic boronate compound.[1] Its rigid structure is a key feature, contributing to its high potency and broad spectrum of activity.[1]

Chemical Name (IUPAC): (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][5]benzoxaborinine-4-carboxylic acid

Molecular Formula: $C_{10}H_8BFO_4$

SMILES: B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)O)O

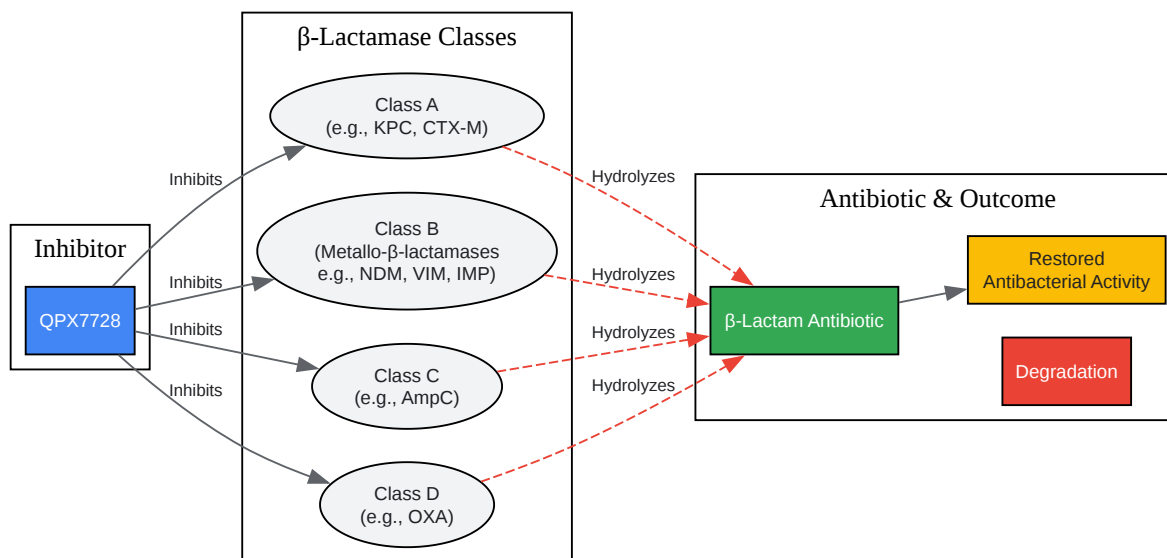
2D Structure:



Mechanism of Action

QPX7728 functions as a potent inhibitor of a wide range of β -lactamase enzymes, including those from Ambler classes A, B, C, and D.^{[1][6]} Its mechanism of action involves the formation of a covalent adduct with the active site of these enzymes.^[1] For serine β -lactamases, the boron atom of QPX7728 forms a covalent bond with the catalytic serine residue.^[1] In the case of metallo- β -lactamases, it interacts with the catalytic water molecule in the active site.^[1] This inhibition is reversible, but the complex formed with serine β -lactamases can be long-lived, effectively inactivating the enzyme.^{[6][7]} By inhibiting these enzymes, QPX7728 protects β -lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains.

The following diagram illustrates the inhibitory action of QPX7728 on various β -lactamase classes, thereby protecting β -lactam antibiotics.



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Caption: Mechanism of QPX7728 action.

Quantitative Inhibitory Data

The inhibitory potency of QPX7728 against a variety of purified β -lactamase enzymes has been determined and is summarized in the table below. The data are presented as the half-maximal inhibitory concentration (IC_{50}) or the inhibition constant (K_i).

β -Lactamase	Ambler Class	IC ₅₀ (nM)	K _i (nM)	Reference
CTX-M-15	A	1-3	-	[2] [3]
KPC-2	A	2.9	-	[2] [3]
SHV-12	A	1-3	-	[3]
TEM-43	A	1-3	-	[3]
NDM-1	B	55	32	[2] [7]
VIM-1	B	14	7.5	[2] [7]
IMP-1	B	610	240	[2] [7]
P99	C	22	-	[2]
OXA-23	D	1-2	-	[2] [7]
OXA-48	D	1-2	-	[2] [7]

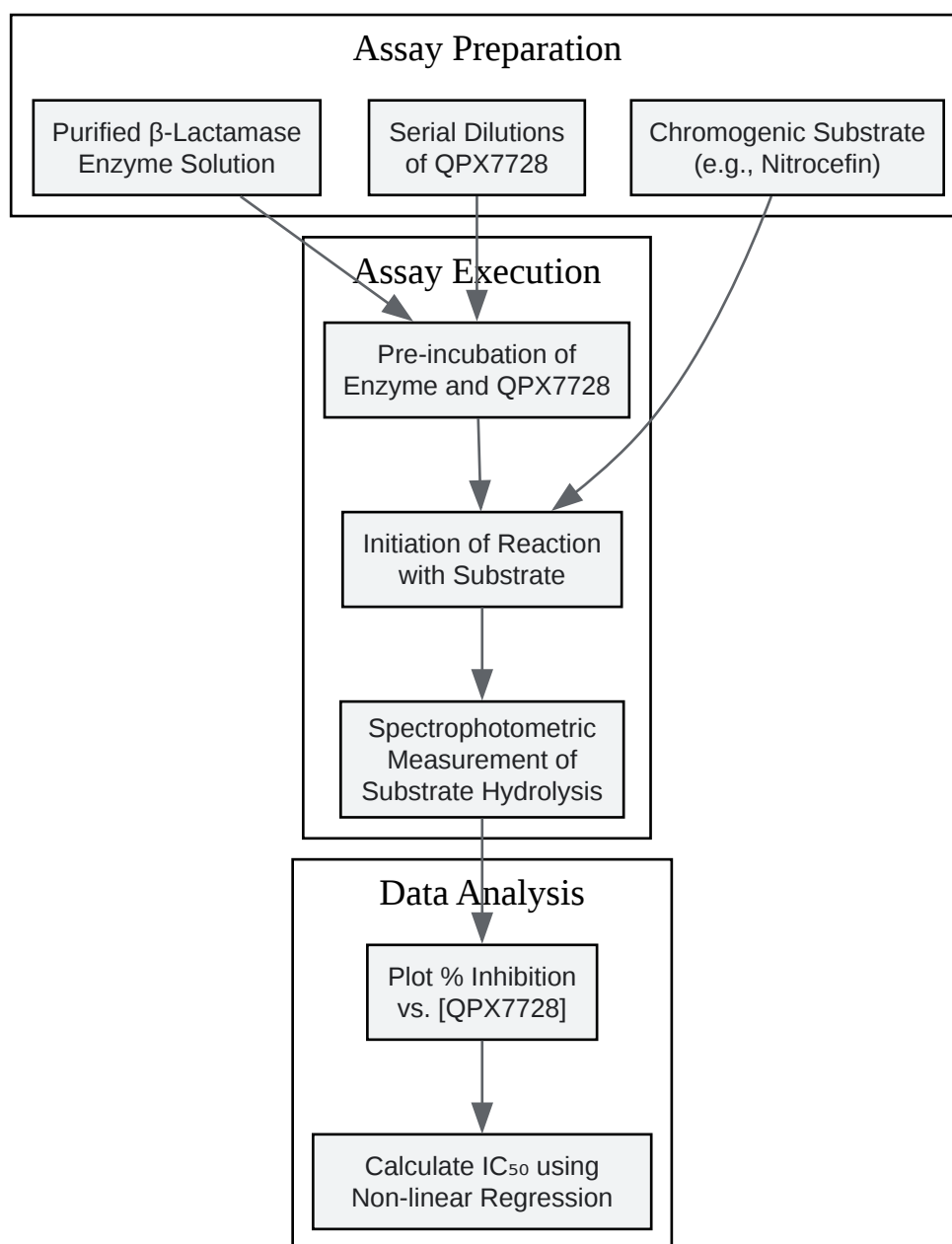
Experimental Protocols

The following is a generalized methodology for determining the inhibitory activity of QPX7728 against β -lactamases, based on commonly cited experimental procedures.

Determination of IC₅₀ Values

The IC₅₀ values, representing the concentration of QPX7728 required to inhibit 50% of the β -lactamase activity, are typically determined using a spectrophotometric assay.

Workflow Diagram:



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Caption: Workflow for IC_{50} determination.

Methodology:

- Enzyme and Inhibitor Preparation: Purified β -lactamase enzymes are diluted to a working concentration in an appropriate buffer (e.g., phosphate buffer). A series of dilutions of QPX7728 are prepared.

- **Pre-incubation:** The enzyme solution is pre-incubated with varying concentrations of QPX7728 for a defined period to allow for inhibitor binding.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of a chromogenic β -lactam substrate, such as nitrocefin.
- **Spectrophotometric Monitoring:** The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
- **Data Analysis:** The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control without the inhibitor. The IC_{50} value is then calculated by fitting the data to a dose-response curve using non-linear regression analysis.

Determination of K_i Values

For a more detailed characterization of the inhibition kinetics, the inhibition constant (K_i) is determined.

Methodology:

- **Kinetic Measurements:** The initial rates of substrate hydrolysis are measured at various substrate concentrations in the presence of different fixed concentrations of QPX7728.
- **Data Analysis:** The data are analyzed using kinetic models, such as the Michaelis-Menten equation for competitive inhibition. The K_i is determined by global fitting of the data or by analyzing replots of the kinetic parameters (e.g., Dixon or Lineweaver-Burk plots). This allows for the determination of the mode of inhibition (e.g., competitive, non-competitive) and the affinity of the inhibitor for the enzyme. For slowly reversible inhibitors, progress curve analysis is often employed to determine the on- and off-rates of inhibitor binding.

Conclusion

QPX7728 is a promising, potent, and ultra-broad-spectrum β -lactamase inhibitor with a well-defined chemical structure and mechanism of action. The quantitative data demonstrate its ability to inhibit a wide range of clinically relevant β -lactamases, including challenging metallo-

β -lactamases. The provided experimental methodologies offer a basis for the further investigation and characterization of this and other novel β -lactamase inhibitors.

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